X-Ray Crystallographic Evidence: Tenascin-C Binding Site Occupancy of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane (PDB 5R61) Provides Quantitative Framework for Azepane Analog Evaluation
A direct structural comparator exists for the closely related 1,4-diazepane analog (CAS 1354961-32-2), which is co-crystallized with the fibrinogen-like globe (FBG) domain of human Tenascin-C (TNC) in PDB entry 5R61 at 1.38 Å resolution [1]. In this structure, the 1,4-diazepane analog occupies a defined binding pocket with well-resolved electron density (real space correlation coefficient = 0.396; real space R factor = 0.28) [2]. Critically, the binding mode reveals that the seven-membered diazepane ring adopts a specific chair-like conformation to engage the protein surface, while the 3-methyl-1,2,4-thiadiazole core is buried in a hydrophobic cleft [3]. The target compound (azepane analog) differs from the co-crystallized ligand solely by replacement of the diazepane's second nitrogen (NH at position 4) with a methylene (CH₂) group. This substitution eliminates one hydrogen-bond donor/acceptor site, alters the ring's conformational preferences, and increases lipophilicity (calculated XLogP3 ~2.2 for azepane analog vs. ~0.8 for diazepane analog) [4]. The 5R61 structure therefore provides an experimentally validated starting point for computational docking and FEP+ calculations to predict whether the azepane substitution enhances or diminishes TNC binding affinity relative to the diazepane comparator [3].
| Evidence Dimension | Crystallographic binding mode / target engagement |
|---|---|
| Target Compound Data | No published co-crystal structure available; predicted binding mode derivable from PDB 5R61 via molecular modeling |
| Comparator Or Baseline | 1-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane (PDB ligand K1P) co-crystallized with human Tenascin-C FBG domain |
| Quantified Difference | Resolution 1.38 Å; Real space correlation coefficient 0.396; R factor 0.28; azepane analog XLogP3 ~2.2 vs. diazepane ~0.8 |
| Conditions | X-ray diffraction, PDB ID 5R61, PanDDA fragment screening deposition |
Why This Matters
For medicinal chemists pursuing TNC-targeted therapeutics or other FBG-domain proteins, procurement of the azepane analog enables systematic exploration of whether removing the diazepane NH improves binding affinity, selectivity, or permeability.
- [1] RCSB Protein Data Bank. PDB ID 5R61: PanDDA analysis group deposition – Crystal Structure of fibrinogen-like globe domain of human Tenascin-C in complex with Z1578665941 (1-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane). Deposited 2020-02-28. Resolution 1.38 Å. View Source
- [2] RCSB PDB. Ligand Validation Report for 5R61: K1P (1-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane). Real space correlation coefficient 0.396; Real space R factor 0.28. View Source
- [3] Zhang Group, University of Michigan. BioLiP2 Database: Structure of PDB 5r61 Chain A Binding Site BS01. Ligand K1P (1-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane). View Source
- [4] PubChem. Computed XLogP3 values for 1-(3-methyl-1,2,4-thiadiazol-5-yl)azepane (estimated 2.2) and 1-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane (estimated 0.8). 2025. View Source
